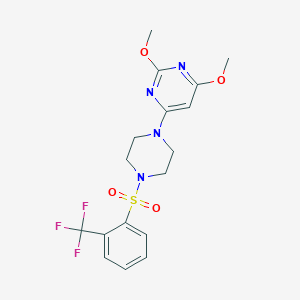

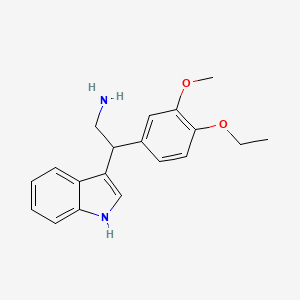

![molecular formula C19H25N3O3S B2653655 N-(2-(tert-butyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-phenylbutanamide CAS No. 449784-69-4](/img/structure/B2653655.png)

N-(2-(tert-butyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-phenylbutanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Pyrazole derivatives, which this compound is, are a class of compounds that have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . They are characterized by a five-membered heterocyclic aromatic ring molecule comprising two nitrogen atoms at positions 1 and 2 and three carbon atoms .

Synthesis Analysis

Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .Molecular Structure Analysis

The molecular structure of pyrazole derivatives is characterized by a five-membered heterocyclic aromatic ring molecule comprising two nitrogen atoms at positions 1 and 2 and three carbon atoms .Chemical Reactions Analysis

Pyrazoles have recently been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .Physical and Chemical Properties Analysis

The physical and chemical properties of a compound can be determined through various spectroscopic techniques such as FTIR–ATR, 1 H NMR, and 13 C { 1 H} NMR .Scientific Research Applications

Pyrazole Amide Derivatives in Biological Activity

A study on pyrazole amide derivatives, which share structural similarities with N-(2-(tert-butyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-phenylbutanamide, indicated promising insecticidal activity. Specifically, certain pyrazole derivatives exhibited significant activity against Helicoverpa armigera (cotton bollworm) at low concentrations, demonstrating the potential of these compounds in agricultural pest control (Deng et al., 2016).

Insecticidal Activity of N-tert-butyl-N,N'-diacylhydrazines

Research on N-tert-butyl-N,N'-diacylhydrazines, closely related to the compound of interest, showed that these compounds are effective as nonsteroidal ecdysone agonists and act as environmentally benign pest regulators. New derivatives containing 1,2,3-thiadiazole were synthesized and demonstrated good insecticidal activities against Plutella xylostella L. and Culex pipiens pallens. These findings suggest potential applications in novel pesticide development (Wang et al., 2011).

Development of Pyrazole Derivatives for EcR/USP Receptor Targeting

Another study focused on the synthesis of substituted pyrazole amide derivatives, aimed at discovering highly active ecdysone analogs for insecticidal purposes. One compound, in particular, showed comparable activity to the positive control tebufenozide against Mythimna Separata, indicating its potential as an inhibitor of the EcR and its effectiveness in insect control (Deng et al., 2016).

Application in Photosynthetic Electron Transport Inhibition

A study on pyrazole derivatives, similar to the compound , revealed their potential as inhibitors of photosynthetic electron transport. This property is valuable for developing new herbicides that target specific processes in photosynthesis, suggesting agricultural applications (Vicentini et al., 2005).

Mechanism of Action

While the specific mechanism of action for your compound is not available, pyrazole derivatives are often used in medicinal chemistry due to their wide range of biological activities. They have been found to inhibit NO and PGE 2 production and cytokines production (TNF-α, IL-6, IL-1β) in LPS-induced RAW264.7 macrophage at 10 μM concentration .

Future Directions

Properties

IUPAC Name |

N-(2-tert-butyl-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-phenylbutanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25N3O3S/c1-5-14(13-9-7-6-8-10-13)18(23)20-17-15-11-26(24,25)12-16(15)21-22(17)19(2,3)4/h6-10,14H,5,11-12H2,1-4H3,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOJDGCRHEKLNGZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=CC=C1)C(=O)NC2=C3CS(=O)(=O)CC3=NN2C(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(benzo[d][1,3]dioxol-5-yl)-N-(furan-2-ylmethyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2653574.png)

![3-chloro-N-{[3-(5-isoxazolyl)-4,5-dihydro-5-isoxazolyl]methyl}-5-(trifluoromethyl)-2-pyridinamine](/img/structure/B2653577.png)

![4-(N,N-diallylsulfamoyl)-N-(6-isopropylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2653579.png)

![N-(2-Cyclopropyl-2-hydroxypropyl)-N-[(3,4,5-trifluorophenyl)methyl]prop-2-enamide](/img/structure/B2653581.png)

![2-[(4-Methylphenyl)sulfanyl]-5-(trifluoromethyl)benzenecarbonitrile](/img/structure/B2653582.png)

![2-([1]benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-[4-(diethylamino)phenyl]acetamide](/img/structure/B2653592.png)

![N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2653593.png)